Isoquinoline, 3,4-dihydro-, 2-oxide

Vue d'ensemble

Description

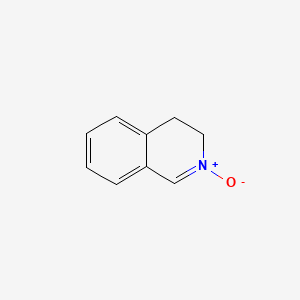

Isoquinoline, 3,4-dihydro-, 2-oxide is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C9H9NO

- Molecular Weight : 147.17386

- CAS Number : 24423-87-8

The compound features a dihydroisoquinoline structure, which is known for its diverse biological activities and potential as a pharmaceutical agent. The presence of the nitrogen atom in the heterocyclic ring contributes to its reactivity and interaction with biological systems.

Biological Activities

Isoquinoline derivatives have been extensively studied for their pharmacological properties. The following table summarizes some key biological activities associated with isoquinoline, 3,4-dihydro-, 2-oxide and related compounds:

Synthetic Methodologies

The synthesis of isoquinoline derivatives often involves complex organic reactions. Several methods are employed to produce this compound:

- Bischler–Nepieralski Reaction : A common method for synthesizing tetrahydroisoquinolines from appropriate precursors.

- Combinatorial Chemistry : The development of combinatorial libraries allows for the rapid synthesis of multiple isoquinoline derivatives for screening biological activity .

- One-Pot Synthesis : Recent advancements have led to efficient one-pot synthesis techniques that streamline the production of isoquinoline derivatives .

Antimicrobial Agents

Isoquinoline compounds have shown efficacy against various bacterial and fungal pathogens. Their ability to inhibit microbial growth positions them as promising candidates for new antibiotics.

Cancer Treatment

Research indicates that isoquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain analogs have been found to exhibit selective cytotoxicity against specific cancer cell lines .

Neurological Disorders

Isoquinoline compounds are being explored for their neuroprotective effects. They may help mitigate the effects of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by protecting neuronal cells from oxidative stress and apoptosis .

Case Study 1: Anticancer Activity

A study demonstrated that a novel isoquinoline derivative exhibited significant cytotoxicity against MGC-803 gastric cancer cells with an IC50 value of 5.1 μM. The compound was shown to induce cell cycle arrest and apoptosis through modulation of apoptotic markers .

Case Study 2: Neuroprotection

Research involving isoquinoline analogs revealed their ability to protect neuronal cells from beta-amyloid-induced toxicity, which is relevant in Alzheimer's disease pathology. This protective effect was attributed to their antioxidant properties .

Analyse Des Réactions Chimiques

Oxidation Reactions

The oxide group at the 2-position makes the compound susceptible to further oxidation. Key pathways include:

-

Formation of Fully Aromatic Isoquinoline Derivatives :

Oxidation under mild conditions with agents like m-chloroperbenzoic acid (mCPBA) converts the dihydroisoquinoline scaffold into fully aromatic analogs. For example: -

Side-Chain Oxidation :

Substituents on the dihydroisoquinoline ring, such as methyl groups, undergo oxidation to ketones or carboxylic acids using strong oxidants like K₃Fe(CN)₆ in basic aqueous dioxane .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 12 h | Aromatic isoquinoline | 88% |

| K₃Fe(CN)₆ | KOH, dioxane/H₂O | Ketone derivative | 69% |

| Oxone® | MeCN/H₂O | Degradation products | 39% |

Alkylation Reactions

The nitrogen atom in the dihydroisoquinoline ring undergoes alkylation, particularly at the 1-position:

-

N-Alkylation with Halides :

Reactions with alkyl halides (e.g., methyl bromoacetate) in acetonitrile at 60°C produce N-alkylated iminium salts. These intermediates can be oxidized to yield substituted isoquinolinones . -

Microwave-Assisted Alkylation :

Modern methods employ microwave irradiation to accelerate reactions, achieving >90% yields in some cases for libraries of substituted derivatives .

Acylation and Cyclization

The Bischler-Napieralski reaction is pivotal for synthesizing dihydroisoquinoline derivatives:

-

Acid-Catalyzed Cyclization :

β-Phenylethylamides treated with POCl₃ or other Lewis acids form 1-substituted-3,4-dihydroisoquinolines . For example: -

Pictet-Spengler Cyclization :

Condensation with aldehydes in acidic ethanol generates tetrahydroisoquinoline derivatives, which can be oxidized to dihydroisoquinoline-2-oxide analogs .

Reduction Reactions

Selective reduction of the oxide group or the aromatic ring is achievable:

-

Catalytic Hydrogenation :

Using Pd/C or Raney Ni under H₂ pressure reduces the oxide group to a hydroxylamine or removes it entirely, depending on conditions. -

Borohydride Reduction :

NaBH₄ selectively reduces iminium intermediates without affecting the oxide group .

Electrophilic Substitution

The electron-rich benzene ring undergoes electrophilic substitution, primarily at the 5- and 8-positions:

-

Nitration :

HNO₃/H₂SO₄ introduces nitro groups at the 5-position. -

Sulfonation :

SO₃ in H₂SO₄ yields sulfonated derivatives.

Biological Activity and Mechanistic Insights

The compound’s interactions with biological targets are structure-dependent:

-

Anti-Proliferative Activity :

Derivatives with 6,7-dimethoxy substitutions show enhanced inhibition of renal cancer cell lines (NCI-60 screen) . -

Enzyme Inhibition :

The oxide group enhances binding to cytochrome P450 enzymes, modulating metabolic pathways.

Comparative Reactivity

Reactivity differs significantly from related compounds:

| Compound | Reactivity | Key Feature |

|---|---|---|

| Isoquinoline | High aromatic electrophilic substitution | Lacks oxide group |

| Tetrahydroisoquinoline | Prone to oxidation | Fully saturated |

| Isoquinoline-N-oxide | Enhanced solubility | Additional oxygen |

Propriétés

Numéro CAS |

65194-03-8 |

|---|---|

Formule moléculaire |

C9H9NO |

Poids moléculaire |

147.17 g/mol |

Nom IUPAC |

2-oxido-3,4-dihydroisoquinolin-2-ium |

InChI |

InChI=1S/C9H9NO/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,7H,5-6H2 |

Clé InChI |

AXQPWUAAOXVGOR-UHFFFAOYSA-N |

SMILES canonique |

C1C[N+](=CC2=CC=CC=C21)[O-] |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.